molecular formula C19H17NO2 B6055362 2-{1-[(2-phenylethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione

2-{1-[(2-phenylethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione

Cat. No. B6055362
M. Wt: 291.3 g/mol
InChI Key: AXNBQWGMBUXZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[(2-phenylethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione, also known as β-lapachone, is a natural compound found in the lapacho tree, Tabebuia avellanedae. It has been studied for its potential use in cancer treatment due to its ability to induce cell death in cancer cells.

Mechanism of Action

The mechanism of action of β-lapachone involves the generation of reactive oxygen species (ROS) and the depletion of cellular NAD(P)H. This leads to the activation of stress pathways, including the MAPK and JNK pathways, and ultimately results in cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, β-lapachone has also been studied for its potential use in the treatment of other diseases, including neurodegenerative diseases and inflammatory diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using β-lapachone in lab experiments is its ability to induce cell death in a variety of cancer cell lines. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of β-lapachone. One area of research is the development of more effective formulations of β-lapachone that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to β-lapachone treatment. Additionally, the combination of β-lapachone with other cancer treatments, such as immunotherapy, is an area of active research.

Synthesis Methods

β-lapachone can be synthesized from lapachol, which is found in the bark of the lapacho tree. The synthesis method involves the oxidation of lapachol with potassium permanganate in the presence of a base. This reaction produces β-lapachone as the main product.

Scientific Research Applications

β-lapachone has been extensively studied for its potential use in cancer treatment. It has been shown to induce cell death in a variety of cancer cell lines, including lung, breast, prostate, and colon cancer cells. It has also been studied for its potential use in combination with other cancer treatments, such as radiation and chemotherapy.

properties

IUPAC Name

3-hydroxy-2-[C-methyl-N-(2-phenylethyl)carbonimidoyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-13(20-12-11-14-7-3-2-4-8-14)17-18(21)15-9-5-6-10-16(15)19(17)22/h2-10,21H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNBQWGMBUXZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCC1=CC=CC=C1)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(2-phenylethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione

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